2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as triazole, thiophene, and carboxylate
Preparation Methods
The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core thiophene structure. The synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole group: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (click chemistry).
Attachment of the phenylacetamido group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final assembly: The final compound is obtained by combining the intermediate products under suitable reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the amide or triazole groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halides or organometallic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition or protein-ligand interactions.
Medicine: Due to its potential biological activity, it can be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its interaction with molecular targets. The triazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The phenylacetamido group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and triazole-containing molecules. Compared to these, 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
Thiophene-2-carboxylate derivatives: Known for their electronic properties.
Triazole-based compounds: Widely studied for their biological activities.
Phenylacetamido derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S2/c1-5-35-23(33)20-15(3)21(24(34)36-6-2)38-22(20)27-19(32)14-37-25-29-28-17(30(25)4)13-26-18(31)12-16-10-8-7-9-11-16/h7-11H,5-6,12-14H2,1-4H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARUCDMYVZBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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